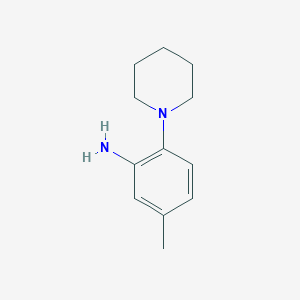

5-Methyl-2-(1-piperidinyl)aniline

Description

Properties

IUPAC Name |

5-methyl-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRIKUXTCVQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589744 | |

| Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91907-40-3 | |

| Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 5 Methyl 2 1 Piperidinyl Aniline

Nucleophilic Substitution Reactions and Their Mechanistic Insights

Kinetic and Thermodynamic Parameters of Aminolysis

The aminolysis of various esters and related compounds has been studied to understand the kinetic and thermodynamic parameters that govern these reactions. While specific data for 5-Methyl-2-(1-piperidinyl)aniline is not extensively available, general principles from related systems can be extrapolated.

Kinetic investigations of the aminolysis of compounds like methyl 4-nitrophenyl carbonate with a series of secondary alicyclic amines have revealed that the reactions often proceed through a zwitterionic tetrahedral intermediate (T+/-). researchgate.net The stability of this intermediate and the rate-determining step can be influenced by the basicity of the amine. researchgate.net For instance, Brønsted-type plots for such reactions can be biphasic, indicating a change in the rate-determining step with the amine's pKa. researchgate.net

The reaction rates are also influenced by temperature. As temperature increases, the rate of reaction generally increases. ajgreenchem.com The relationship between the rate constant and temperature can be described by the Arrhenius and Eyring equations, allowing for the calculation of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). ajgreenchem.com For example, in the synthesis of substituted piperidines, the activation energy was found to be a key parameter influenced by the solvent. ajgreenchem.com

Table 1: Activation Parameters for a Substituted Piperidine (B6355638) Synthesis

| Solvent | Ea (kJ/mol) |

| Methanol (B129727) | 104.2 ajgreenchem.com |

| Ethanol (B145695) | 46.9 ajgreenchem.com |

This table illustrates the significant impact of the solvent on the energy barrier of the reaction.

Influence of Solvent and Substituents on Reaction Kinetics

The solvent plays a crucial role in the kinetics of nucleophilic substitution reactions. The polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize the reactants, transition states, and intermediates, thereby affecting the reaction rate. ajgreenchem.comajgreenchem.com For instance, in the synthesis of substituted piperidines, ethanol was found to accelerate the reaction rate compared to methanol, despite methanol having a higher dielectric constant. ajgreenchem.comajgreenchem.com This highlights that solvent effects are complex and not solely dependent on polarity.

Substituents on both the aniline (B41778) ring and the electrophile significantly influence reaction kinetics. Electron-donating groups on the aniline, such as the methyl group in this compound, increase the nucleophilicity of the amino group, generally leading to faster reaction rates. Conversely, electron-withdrawing groups on the electrophile enhance its reactivity towards nucleophilic attack. The study of reactions between picryl chloride and various substituted anilines has demonstrated the additivity of substituent effects on the free energy of activation. rsc.org

Proton Transfer Dynamics and Zwitterionic Intermediates

In many aminolysis reactions, the formation of a zwitterionic tetrahedral intermediate is a key mechanistic step. researchgate.net This intermediate is formed by the nucleophilic attack of the amine on the electrophilic center. The fate of this intermediate, whether it proceeds to products or reverts to reactants, is often dependent on subsequent proton transfer steps.

Electrophilic Aromatic Substitution on the Methyl-Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino and methyl groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions.

The amino group (-NH2) is a powerful activating group and an ortho-, para-director. byjus.com Similarly, the methyl group (-CH3) is also an activating, ortho-, para-directing group. The piperidinyl group, being an amino substituent, also contributes to the activation of the ring. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution on the this compound ring. However, the high reactivity of arylamines can sometimes lead to overreaction, such as polyhalogenation. libretexts.org

In strongly acidic conditions, such as those used for nitration or sulfonation, the amino group can be protonated to form an anilinium ion (-NH3+). byjus.com This protonated group is deactivating and a meta-director, which can lead to a mixture of products. byjus.com To control the reactivity and regioselectivity, the amino group is often protected, for example, by acetylation to form an acetanilide. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water can lead to the substitution of hydrogen atoms at the activated ortho and para positions. byjus.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. byjus.commasterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). byjus.com This reaction can lead to the formation of a zwitterion, also known as an inner salt. byjus.com

Oxidation and Reduction Chemistry of Amine and Piperidine Functionalities

The amine and piperidine functionalities in this compound are susceptible to oxidation and reduction reactions. The primary amino group of the aniline can be oxidized, though this can often lead to complex mixtures of products and polymerization, especially under strong oxidizing conditions.

The piperidine ring can also undergo oxidation. For instance, certain catalytic systems can be used for the oxidation of piperidine derivatives. The specific products of oxidation will depend on the oxidant used and the reaction conditions.

Reduction reactions are also relevant. For example, the nitro group in nitro-substituted aniline derivatives can be readily reduced to an amino group using various reducing agents, such as palladium-catalyzed hydrogenation. nih.gov This is a common strategy in the synthesis of more complex aniline derivatives.

Strategic Chemical Functionalization for Derivative Generation

The reactivity of this compound allows for its strategic functionalization to generate a variety of derivatives. researchgate.net These transformations can target the amino group, the aromatic ring, or the piperidine moiety.

N-Alkylation and N-Acylation: The primary amino group can be alkylated or acylated to introduce new functional groups. For instance, reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt by reaction with nitrous acid. These diazonium salts are versatile intermediates that can undergo a range of substitution reactions (Sandmeyer reactions) to introduce various substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups. libretexts.org They can also participate in coupling reactions to form azo compounds. libretexts.org

Modification of the Piperidine Ring: While the piperidine ring is generally stable, it can be functionalized under specific conditions. For example, methods exist for the synthesis and functionalization of piperidine rings, including catalytic hydrogenation of corresponding pyridine (B92270) precursors. nih.gov

The synthesis of various substituted anilines often involves multi-step sequences, including nucleophilic substitution, reduction of nitro groups, and amide coupling reactions. nih.govgoogle.com These strategies allow for the controlled introduction of different functionalities to build complex molecular architectures based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization of 5 Methyl 2 1 Piperidinyl Aniline Compounds

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular framework of 5-Methyl-2-(1-piperidinyl)aniline by identifying its functional groups and their vibrational modes.

In the FT-IR spectrum of aniline (B41778), a related parent compound, characteristic peaks for the N-H stretching vibrations of the primary amine group are observed at 3433 cm⁻¹ and 3355 cm⁻¹. The aromatic C-H stretching appears at 3032 cm⁻¹, while the N-H bending vibration is found at 1605 cm⁻¹. researchgate.net For N-methylaniline, a secondary amine, a distinct N-H stretching band is also a key feature. spectrabase.com In the case of this compound, which is a tertiary amine, the absence of N-H stretching vibrations is a critical distinguishing feature. The spectrum is dominated by C-H stretching vibrations from the methyl group, the aromatic ring, and the piperidine (B6355638) moiety. Aromatic C=C ring stretching vibrations are typically observed around 1494 cm⁻¹. researchgate.net The C-N stretching vibration, a key indicator of the bond between the aniline and piperidine rings, is also a significant feature. researchgate.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the skeletal vibrations of the piperidine ring are often more prominent in the Raman spectrum. The analysis of these spectra in tandem allows for a more complete assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the substituted benzene (B151609) ring typically appear as multiplets in the downfield region. The protons of the methyl group attached to the aromatic ring will present as a singlet. The protons on the piperidine ring will show characteristic multiplets, with the protons on the carbons adjacent to the nitrogen atom appearing at a different chemical shift compared to the other methylene (B1212753) protons of the ring. For comparison, in the ¹H NMR spectrum of piperidine itself, the protons alpha to the nitrogen appear around 2.79 ppm, while the other protons are observed between 1.46 and 1.58 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons will have chemical shifts in the typical aromatic region (approximately 110-150 ppm). The carbon of the methyl group will appear in the aliphatic region. The carbons of the piperidine ring will also have characteristic shifts, with the carbons directly bonded to the nitrogen being the most deshielded. For instance, in a related tertiary amine, the piperidine carbons show signals at 25.51 and 23.64 ppm, while the carbons alpha to the nitrogen are at 53.26 ppm. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable information about the nitrogen atoms in the molecule. For aniline, the nitrogen signal provides a reference point. spectrabase.com In this compound, two distinct nitrogen signals would be expected, one for the aniline nitrogen and another for the piperidine nitrogen, reflecting their different chemical environments.

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) Range (Predicted/Analogous Compounds) |

| ¹H | Aromatic: ~6.5-7.5, Piperidine (α-CH₂): ~2.8-3.2, Piperidine (other CH₂): ~1.5-1.8, Methyl: ~2.2-2.4 |

| ¹³C | Aromatic: ~115-150, Piperidine (α-C): ~50-55, Piperidine (other C): ~24-27, Methyl: ~20-22 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted aniline chromophore. Aniline itself exhibits absorption maxima that are influenced by the solvent environment. nist.gov The presence of the methyl and piperidinyl substituents on the aniline ring will cause shifts in the absorption maxima (either bathochromic or hypsochromic) and may alter the intensity of the absorption bands compared to unsubstituted aniline. These shifts are due to the electronic effects of the substituents on the π-electron system of the benzene ring. The analysis of these electronic transitions provides insights into the optical properties of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₈N₂), the monoisotopic mass is 190.146999 g/mol . epa.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide the high mass accuracy and resolving power necessary for this determination. nih.gov

Beyond accurate mass measurement, tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide detailed information about the fragmentation pathways of the molecule. The fragmentation pattern is a unique fingerprint of the compound's structure. For molecules containing a piperidine ring and an aniline moiety, characteristic fragmentation pathways can be observed. wvu.edu The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule, providing an additional layer of structural verification.

X-ray Single Crystal Diffraction for Solid-State Molecular Conformation and Packing

X-ray single crystal diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. For a derivative, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, the piperazine (B1678402) ring was found to adopt a chair conformation, and the dihedral angle between the benzene ring and the piperazine ring was determined to be 12.17 (3)°. nih.gov Similarly, for this compound, a single crystal structure would definitively establish the conformation of the piperidine ring (likely a chair) and the relative orientation of the piperidine and the substituted aniline rings.

Furthermore, the crystal structure reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the solid-state properties of the compound. scielo.org.za

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal. The analysis of the Hirshfeld surface of this compound would allow for the detailed examination of close contacts between neighboring molecules.

Computational and Theoretical Chemistry Studies on 5 Methyl 2 1 Piperidinyl Aniline Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic structure of molecules. This method is instrumental in predicting molecular properties by calculating the electron density.

Basis Set and Functional Selection in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. The basis set is a set of mathematical functions used to build molecular orbitals, while the functional describes the exchange-correlation energy, a key component of the total electronic energy. The selection of an appropriate combination is crucial for obtaining reliable results that are in good agreement with experimental data. For molecules like 5-Methyl-2-(1-piperidinyl)aniline, a variety of basis sets and functionals would be tested to find the most suitable level of theory.

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and bonding interactions within a molecule. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding the stability and reactivity of the molecule. This analysis can reveal key intra- and intermolecular hyperconjugative interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Molecular Electrostatic Surface Potential (MESP) and Quantum Theory of Atoms In Molecules (QTAIM)

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of atomic and bond properties, such as atomic charges and bond orders, offering a deeper understanding of the chemical bonding within the molecule.

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational methods can be employed to model reaction mechanisms involving this compound. By calculating the potential energy surface for a proposed reaction pathway, it is possible to identify transition states and intermediates. The energy barriers associated with these transition states can be calculated, providing insights into the reaction kinetics and the feasibility of a particular mechanism.

Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as a derivative of this compound, and a biological receptor. Docking predicts the preferred binding orientation of the ligand within the receptor's active site, while MD simulations provide a dynamic picture of the ligand-receptor complex over time, revealing details about the stability of the interaction and the conformational changes that may occur. For instance, derivatives of this compound have been investigated for their potential role in regulating the phosphorylation of SR proteins, which are involved in processes like HIV infection. google.com

In Silico Prediction of Pharmacokinetic and Drug-Likeness Profiles (e.g., ADMET, Lipophilicity Analysis)

The evaluation of a molecule's pharmacokinetic properties and its potential as a drug candidate is a critical phase in the drug discovery and development process. In silico methods, which utilize computational models to predict these characteristics, offer a rapid and cost-effective initial screening. These predictions are centered on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the molecule's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govnih.gov This section details the computationally predicted pharmacokinetic and drug-likeness profile of this compound.

Drug-Likeness and Physicochemical Properties

A fundamental aspect of in silico analysis is the assessment of a compound's "drug-likeness," which is often evaluated using Lipinski's Rule of Five. nih.gov This rule outlines four key physicochemical parameters that are common among orally active drugs. A compound is considered to have good oral bioavailability if it violates no more than one of these rules. The predicted physicochemical properties for this compound are summarized below.

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 190.29 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | 2.77 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting good potential for absorption and distribution. epa.gov The LogP value of 2.77 indicates a balanced lipophilicity, which is crucial for membrane permeability without compromising solubility. The low counts of hydrogen bond donors and acceptors further support its potential for good oral bioavailability. epa.gov

ADMET Predictions

Beyond drug-likeness, specific ADMET parameters are predicted to understand the compound's journey through the body. These predictions cover key aspects from absorption in the gastrointestinal tract to its metabolic fate and potential for toxicity.

| ADMET Parameter | Category | Predicted Outcome | Significance |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Absorption | High | Indicates good absorption from the digestive system into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | Suggests the compound may cross the BBB and have potential effects on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Distribution | No | The compound is not likely to be actively pumped out of cells, which can enhance its bioavailability and tissue penetration. |

| CYP1A2 Inhibitor | Metabolism | No | Predicts a lower likelihood of drug-drug interactions mediated by these key metabolic enzymes. |

| CYP2C19 Inhibitor | No | ||

| CYP2C9 Inhibitor | No | ||

| CYP2D6 Inhibitor | Yes | ||

| CYP3A4 Inhibitor | No | ||

| AMES Toxicity | Toxicity | Non-mutagenic | Predicts a low potential for causing genetic mutations. |

| Topological Polar Surface Area (TPSA) | Physicochemical | 28.17 Ų | A low TPSA value is associated with good cell permeability. |

The in silico ADMET profile for this compound is largely favorable. The prediction of high gastrointestinal absorption is consistent with its compliance with Lipinski's rules. phytojournal.com The predicted ability to cross the blood-brain barrier suggests that the compound could be investigated for neurological applications. A significant finding is that the compound is not predicted to be a substrate for P-glycoprotein, a major efflux pump that can limit the effectiveness of many drugs. nih.gov

In terms of metabolism, the compound is predicted to be an inhibitor of CYP2D6, one of the key cytochrome P450 enzymes responsible for drug metabolism. nih.gov This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by this enzyme. It is not predicted to inhibit other major CYP isoforms, which is a positive attribute. The absence of predicted AMES toxicity indicates a lower risk of mutagenicity. hit2lead.com Finally, the low Topological Polar Surface Area (TPSA) further supports the likelihood of good membrane permeability.

Structure Activity Relationship Sar Investigations of 5 Methyl 2 1 Piperidinyl Aniline Derivatives

The exploration of the structure-activity relationships (SAR) of 5-Methyl-2-(1-piperidinyl)aniline and its derivatives is a critical aspect of medicinal chemistry, aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. By systematically modifying the chemical structure of this scaffold, researchers can elucidate the key molecular features responsible for its pharmacological effects.

Advanced Research Applications of 5 Methyl 2 1 Piperidinyl Aniline and Its Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The core structure of 5-Methyl-2-(1-piperidinyl)aniline, featuring a substituted aniline (B41778) ring linked to a piperidine (B6355638) moiety, is a common scaffold in many biologically active compounds. researchgate.netnih.gov This has led to extensive research into its medicinal chemistry applications and therapeutic potential.

Exploration as Lead Compounds for Drug Discovery

The aniline and piperidine components of this compound are recognized as crucial functionalities in the synthesis of a wide array of pharmaceutical agents. chemimpex.com This makes the compound and its derivatives valuable lead structures in the quest for new drugs. nih.gov The pharmaceutical industry frequently utilizes anilines as a foundational structure for developing new therapeutic treatments. umich.edu Researchers leverage these derivatives in the design of novel compounds, aiming for improved effectiveness and selectivity. chemimpex.com The piperidine nucleus, in particular, is a cornerstone in drug production, with its derivatives showing a multitude of important pharmacophoric features. researchgate.net

Anticarcinogenic and Antimicrobial Investigations

Derivatives of the core this compound structure have been investigated for their potential as anticarcinogenic and antimicrobial agents. For instance, a series of novel arylamide derivatives containing a piperazine (B1678402) moiety, structurally related to the piperidine in the title compound, were designed and synthesized as tubulin polymerization inhibitors. nih.gov One compound, MY-1121, demonstrated significant inhibitory effects on liver cancer cells, with IC50 values of 89.42 and 91.62 nM for SMMC-7721 and HuH-7 cells, respectively. nih.gov

In the realm of antimicrobial research, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and have shown potential against microbial infections. nih.gov These films demonstrated promising antimicrobial activity against various microorganisms, including P. aeruginosa, S. aureus, E. coli, B. subtilis, and C. albicans. nih.gov

Role as Ligands for Specific Biological Receptors (e.g., Opioid Receptors, Vesicular Acetylcholine (B1216132) Transporter (VAChT), CFTR)

The structural motif of this compound is found in ligands designed to interact with specific biological receptors, highlighting its importance in neuroscience and related fields.

Opioid Receptors: The development of ligands with mixed µ/δ opioid receptor interactions is an emerging strategy for creating novel analgesics. nih.gov The piperidine ring is a key component in many opioid receptor ligands, including potent agonists like fentanyl. nih.govresearchgate.net The rigidity and substitution of the piperidine ring can influence both the affinity and selectivity of these ligands for different opioid receptor subtypes. researchgate.net

Vesicular Acetylcholine Transporter (VAChT): Aniline and heteroaromatic derivatives of piperidines have been synthesized as potent and selective ligands for the Vesicular Acetylcholine Transporter (VAChT), a crucial biomarker for cholinergic function in the brain. nih.govnih.gov A series of twenty new compounds were synthesized, with six of them showing high affinity for VAChT (Ki = 0.93–18 nM for racemates) and significant selectivity over σ1 and σ2 receptors. nih.gov

Studies on Enzyme Inhibition and Cellular Signaling Pathway Modulation

Derivatives of this compound have been the subject of studies focused on enzyme inhibition and the modulation of cellular signaling pathways.

Enzyme Inhibition: A series of substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines were synthesized and evaluated as potential inhibitors of the H+/K+ ATPase enzyme. nih.gov In another study, novel thiazolylhydrazine-piperazine derivatives were designed and showed selective inhibitory activity against MAO-A, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Furthermore, a new class of SIRT6 inhibitors based on a 1-phenylpiperazine (B188723) skeleton was discovered, with compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) (6d) being the most potent, showing an IC50 value of 4.93 μM against SIRT6. nih.govresearchgate.net

Cellular Signaling Pathway Modulation: Research has shown that certain peptidomimetic ligands can modulate β-arrestin 2 recruitment at δ- and μ-opioid receptors, a key aspect of their signaling pathways. rsc.org

Application as Versatile Building Blocks in Complex Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis, providing a platform for the creation of more complex molecules. chemimpex.com Allylic amines, which can be synthesized from precursors related to this structure, are considered high-value intermediates in synthetic organic chemistry. mmu.ac.uk The development of new methods to produce multifunctional allylic amines remains an important area of research. mmu.ac.uk The unique properties of compounds like 2-Piperidin-1-ylmethyl-aniline make them essential for constructing biologically active molecules. chemimpex.com

Exploration in Materials Science for Organic Electronics and Catalysis

The applications of this compound and its derivatives extend into the realm of materials science.

Organic Electronics: While direct applications in organic electronics are still emerging, the structural components of these aniline derivatives are relevant. For instance, thiophene-containing molecules, which can be conceptually linked to derivatives of the title compound, are utilized in medicinal chemistry for their therapeutic applications. nih.gov

Catalysis: In the field of catalysis, piperidine has been shown to be an efficient organo-base catalyst in certain multi-component reactions. researchgate.net

Role as Probes and Ligands in Biochemical Assays

Derivatives of this compound are valuable tools in biochemical research, serving as molecular probes and ligands to investigate the function and structure of biological targets. Their unique chemical architecture, featuring a substituted aniline ring linked to a piperidine moiety, allows for systematic modifications to optimize binding affinity and selectivity for specific enzymes and receptors. These compounds have been instrumental in characterizing binding sites and in the development of assays for screening new drug candidates.

The utility of this scaffold is particularly evident in the study of transporters and receptors in the central nervous system. For instance, derivatives of 2-(1-piperidinyl)aniline have been synthesized and evaluated as high-affinity ligands for the vesicular acetylcholine transporter (VAChT). nih.gov VAChT is a crucial protein in cholinergic neurons, responsible for loading acetylcholine into synaptic vesicles, making it a key target for understanding cholinergic transmission and its role in neurodegenerative diseases. nih.gov

Researchers have systematically modified the 2-(1-piperidinyl)aniline structure to explore the structure-activity relationships that govern binding to VAChT. By introducing various substituents on the aniline ring and modifying the piperidine group, it has been possible to develop ligands with high potency and selectivity for VAChT over other targets like sigma (σ) receptors. nih.gov These selective ligands are critical for accurately probing the function of VAChT in complex biological systems without off-target effects.

In a notable study, a series of heteroaromatic and aniline derivatives of piperidine were developed as potent VAChT ligands. The binding affinities of these compounds were determined through in vitro assays, revealing that subtle structural changes significantly impact their interaction with the transporter. nih.gov For example, the introduction of a methyl group can provide a site for radiolabeling, enabling the use of these ligands in positron emission tomography (PET) imaging to visualize VAChT distribution in the brain. nih.gov One such derivative demonstrated high affinity for VAChT with a Ki value of 0.78 nM and over 900-fold selectivity against sigma receptors, highlighting the potential for developing highly specific molecular probes from this chemical class. nih.gov

Furthermore, derivatives of 2-(1-piperidinyl)aniline have been investigated as ligands for other important neurological targets, including sigma receptors and opioid receptors. The sigma-1 receptor, a ligand-regulated chaperone protein, is implicated in a variety of cellular functions and is a target for treating neurological disorders. nih.gov Aniline derivatives have been shown to exhibit high affinity for the sigma-1 receptor, and modifications to the piperidine and aniline components can modulate this affinity and selectivity over the sigma-2 subtype. nih.gov

Similarly, derivatives based on a related N-phenyl-N-(piperidin-2-yl)propionamide scaffold have been explored as ligands for opioid receptors. nih.gov Structure-activity relationship studies on these compounds revealed that substitutions on the aromatic ring could lead to high-affinity ligands selective for the μ-opioid receptor. nih.gov For example, a hydroxyl substitution at the 5th position of a tetrahydronaphthalene moiety, analogous to a substituted phenyl ring, resulted in a ligand with a binding affinity of 4 nM for the μ-opioid receptor and over 1000-fold selectivity against the δ-opioid receptor. nih.gov

The table below summarizes the biochemical assay data for several derivatives of 2-(1-piperidinyl)aniline and related structures, illustrating their application as high-affinity ligands for various biological targets.

| Compound Derivative | Biological Target | Assay Type | Key Findings (Binding Affinity, Ki) |

| Heteroaromatic and aniline derivatives of piperidine | Vesicular Acetylcholine Transporter (VAChT) | Radioligand Binding Assay | High affinity (Ki = 0.93 – 18 nM) and moderate to high selectivity over σ₁ and σ₂ receptors. nih.gov |

| (-)-[¹¹C]24b (a specific piperidine derivative) | Vesicular Acetylcholine Transporter (VAChT) | Radioligand Binding Assay | High affinity for VAChT (Ki = 0.78 nM) and >900-fold selectivity over sigma receptors. nih.gov |

| N-Phenyl-4-(3-(piperidin-1-yl)propoxy)aniline (Aniline derivative 7) | Sigma-1 Receptor (σ₁R) and Histamine H3 Receptor (H₃R) | Radioligand Binding Assay | High affinity at both H₃R and σ₁R with a high σ₂/σ₁ selectivity ratio (24.2). nih.gov |

| 5-Hydroxy substituted (tetrahydronaphthalen-2-yl)methyl N-phenyl-N-(piperidin-2-yl)propionamide | μ-Opioid Receptor | Radioligand Binding Assay | Excellent binding affinity (Ki = 4 nM) and >1000-fold selectivity over the δ-opioid receptor. nih.gov |

| 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline | Sigma Receptors | Radioligand Binding Assay | High affinity (Ki = 1.34 nM). nih.gov |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The synthesis of substituted anilines and piperidines has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research will likely prioritize the development of "green" synthetic routes to 5-Methyl-2-(1-piperidinyl)aniline and its derivatives. This includes the use of less hazardous solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption.

Key areas of focus could include:

Catalytic Amination: Exploring novel catalysts, such as those based on earth-abundant metals, for the direct amination of precursors. This would be an alternative to traditional methods that may involve harsh reaction conditions.

Biocatalysis: The use of enzymes in the synthesis could offer high selectivity and milder reaction conditions, contributing to a more sustainable process.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, while also minimizing solvent usage and waste generation.

Recent advancements in green chemistry, such as the use of greener solvents like γ-valerolactone (GVL) and the development of one-pot multicomponent reactions, provide a roadmap for these investigations. unibo.itrsc.org The application of these principles to the synthesis of this compound could significantly enhance its accessibility and environmental footprint.

In-Depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and further functionalization of this compound is crucial for optimizing existing protocols and developing new transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, detailed kinetic studies, coupled with in-situ spectroscopic monitoring, can provide valuable insights into reaction pathways and the identification of transient intermediates. acs.org Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to explore reaction energy profiles and predict the most favorable pathways. acs.org A deeper mechanistic understanding will enable the rational design of more efficient and selective synthetic methods.

Rational Design of Highly Selective and Multi-Targeting Agents

The piperidine (B6355638) and aniline (B41778) moieties are key pharmacophores in a multitude of drugs. researchgate.netnih.gov This suggests that derivatives of this compound could be designed to interact with specific biological targets. Future research will likely focus on the rational design of such derivatives with high selectivity to minimize off-target effects.

Moreover, there is a growing interest in the development of multi-targeting agents that can modulate several biological pathways simultaneously. The scaffold of this compound provides a versatile platform for the development of such compounds, which could be particularly relevant for complex diseases like cancer and neurodegenerative disorders. rsc.org Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these novel agents. researchgate.net

Integration of High-Throughput Screening and Computational Design

The discovery of new bioactive molecules can be accelerated by integrating high-throughput screening (HTS) with computational design. nih.govnih.gov Large libraries of derivatives based on the this compound scaffold can be synthesized and rapidly screened for activity against a panel of biological targets. iu.edu

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity of virtual compounds and prioritize them for synthesis and testing. mdpi.com This integrated approach can significantly streamline the drug discovery process, reducing the time and cost associated with identifying promising lead compounds. nih.gov

Expansion into Novel Bioactive and Material Applications

Beyond its potential in drug discovery, this compound and its derivatives could find applications in other areas of biotechnology and material science. For example, the piperidine moiety is known to be a component of some antimicrobial agents. nih.gov Research into the antimicrobial properties of novel derivatives could lead to the development of new treatments for infectious diseases.

In material science, the aromatic nature of the aniline ring and the potential for functionalization make this compound a candidate for the development of novel polymers, organic light-emitting diodes (OLEDs), and other advanced materials. The exploration of these applications represents a significant opportunity for future research.

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(1-piperidinyl)aniline, and how are reaction conditions optimized?

- Methodological Answer : A widely used approach involves nucleophilic substitution or reductive amination. For example, substituting a halogen (e.g., bromine) at the 2-position of 5-methylaniline with piperidine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DMF at 80–100°C. Purification typically employs silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:9 v/v) . Yields can vary (50–87%) depending on substituent electronic effects and steric hindrance. Optimization via temperature control, stoichiometric ratios (e.g., 1.3 equiv of piperidine), and catalyst selection (e.g., Pd/S,O-ligand systems) is critical .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

- Methodological Answer :

- FT-IR : Confirms N–H stretching (≈3400 cm⁻¹) and C–N vibrations (≈1250 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 2.3 ppm), and piperidinyl protons (δ 1.5–3.0 ppm) .

- X-ray Diffraction : Resolves molecular geometry, such as bond angles around the piperidinyl nitrogen and planarity of the aniline ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 for C₁₂H₁₈N₂) validate the structure .

Q. How is this compound utilized in cross-coupling reactions?

- Methodological Answer : The compound acts as a boronic ester precursor in Suzuki-Miyaura couplings. For instance, 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with brominated heterocycles (e.g., 3-bromoquinoline) using Pd(PPh₃)₄ catalyst and Cs₂CO₃ base in DME/H₂O at 80°C. Reaction monitoring via TLC and purification by column chromatography yields biaryl products (e.g., 64% yield) .

Advanced Research Questions

Q. What computational methods are applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes in drug design). Solvent effects are simulated using COSMO-RS .

Q. How does structural modification of this compound influence its bioactivity in medicinal chemistry?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances lipophilicity and membrane permeability, as seen in analogues like 5-chloro-2-(1-piperidinyl)aniline. In vitro assays (e.g., cytotoxicity via MTT) evaluate potency against cancer cell lines, with IC₅₀ values correlated to substituent Hammett constants .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound derivatives?

- Methodological Answer :

- Catalytic Methylation : Cyclometalated ruthenium complexes enable methylation with methanol, avoiding toxic alkylating agents .

- Solvent-Free Reactions : Mechanochemical grinding of precursors (e.g., aniline and piperidine derivatives) reduces waste .

- Photocatalytic Degradation : MnFe₂O₄/Zn₂SiO₄ composites degrade byproducts under solar radiation, minimizing environmental impact .

Q. How are contradictions in synthetic yield data resolved for this compound?

- Methodological Answer : Divergent yields (e.g., 64% vs. 87% in similar reactions) arise from variations in catalyst loading, solvent polarity, or steric effects. Systematic optimization via Design of Experiments (DoE), such as Box-Behnken models, identifies critical factors (e.g., temperature, reagent ratio) to maximize efficiency .

Q. What role does this compound play in catalysis?

- Methodological Answer : It serves as a ligand in transition-metal catalysis. For example, Pd complexes with this aniline derivative facilitate C–H activation in olefination reactions, achieving para-selectivity (>90%) in aniline derivatives .

Q. How is this compound employed as a building block for heterocycles?

- Methodological Answer : Cyclocondensation with ketones or aldehydes under acidic conditions yields indoloquinolines. For example, reaction with 6-acetyl-3-bromoquinoline forms tetracyclic structures via Buchwald-Hartwig amination, relevant to antimalarial drug development .

Q. What advanced analytical methods track degradation or byproduct formation during reactions?

- Methodological Answer :

- HPLC-MS : Monitors reaction progress and identifies intermediates (e.g., nitroso derivatives) .

- In Situ IR Spectroscopy : Captures real-time kinetics of piperidinyl group substitution .

- Theoretical Breakthrough Curves : Simulate adsorption/desorption dynamics on macroporous resins (e.g., NKA-II) for wastewater treatment .

Safety and Regulatory Considerations

- Hazard Data : Consult PubChem (CID: [specific ID pending]) and EPA DSSTox (DTXSID90649861) for toxicity profiles. Derivatives may exhibit skin sensitization or carcinogenicity .

- Handling : Use fume hoods, PPE, and avoid exposure to light/moisture to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.